
6-Tert-butyl-2-methyl-1-phenylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-2-methyl-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fusion of benzene and imidazole rings, forming a unique structure that exhibits a wide range of biological and chemical properties . The presence of tert-butyl, methyl, and phenyl groups in the structure of this compound further enhances its chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-methyl-1-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions . One common method includes the reaction of o-phenylenediamine with tert-butylbenzaldehyde in the presence of a strong acid catalyst such as hydrochloric acid or sulfuric acid . The reaction is carried out at elevated temperatures, usually around 100-150°C, to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
6-Tert-butyl-2-methyl-1-phenylbenzimidazole undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
6-Tert-butyl-2-methyl-1-phenylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-2-methyl-1-phenylbenzimidazole involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Lacks the tert-butyl and methyl groups, resulting in different chemical and biological properties.
5,6-Dimethylbenzimidazole: Contains additional methyl groups at positions 5 and 6, affecting its reactivity and biological activity.
Uniqueness
6-Tert-butyl-2-methyl-1-phenylbenzimidazole is unique due to the presence of the tert-butyl group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C18H20N2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
6-tert-butyl-2-methyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C18H20N2/c1-13-19-16-11-10-14(18(2,3)4)12-17(16)20(13)15-8-6-5-7-9-15/h5-12H,1-4H3 |
Clave InChI |
OVWMQQUJECNKOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



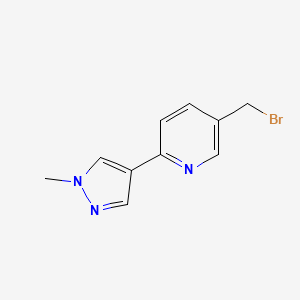
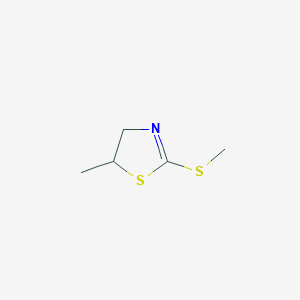
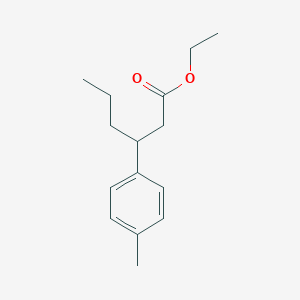
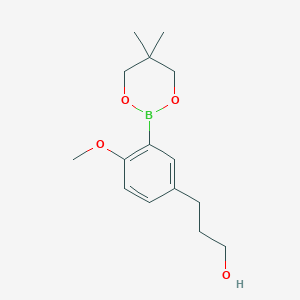
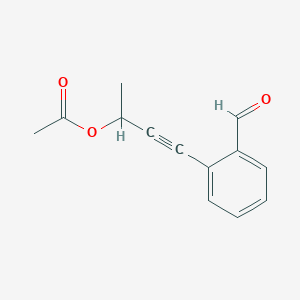
![2-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13884022.png)
![5-bromo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884023.png)
![2-[1-(Benzylamino)propyl]aniline](/img/structure/B13884037.png)
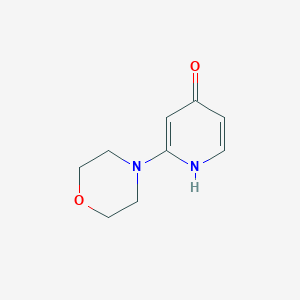

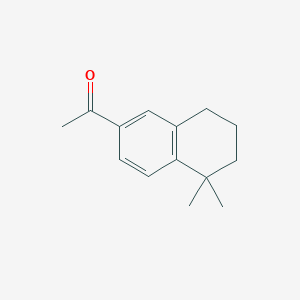
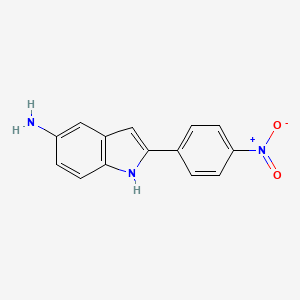
![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
